Biosynthesis pathway of Procyanidin B8 in plants
Biosynthesis pathway of Procyanidin B8 in plants
An In-depth Technical Guide to the Biosynthesis of Procyanidin (B600670) B8 in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proanthocyanidins (PAs), also known as condensed tannins, are a class of polyphenolic secondary metabolites ubiquitous in the plant kingdom.[1][2] They are oligomers or polymers of flavan-3-ol (B1228485) units, playing crucial roles in plant defense against herbivores and pathogens, and contributing to the sensory properties of many foods and beverages like wine and tea.[1][3] Procyanidin B8 is a specific B-type dimeric proanthocyanidin, composed of (+)-catechin and (-)-epicatechin (B1671481) units linked by a C4α→C6 bond.[4][5][6] This guide provides a detailed overview of the biosynthetic pathway of Procyanidin B8, summarizing key enzymatic steps, presenting available data, outlining experimental protocols, and visualizing the core pathway.
The Biosynthetic Pathway of Procyanidin B8
The formation of Procyanidin B8 is an extension of the general flavonoid biosynthetic pathway, which originates from the phenylpropanoid pathway. The synthesis can be broadly divided into three major stages:
-
Formation of Flavan-3-ol Precursors: Synthesis of the core flavonoid skeleton and its modification to produce dihydroquercetin.
-
Synthesis of Flavan-3-ol Monomers: Conversion of dihydroquercetin into the direct precursors of Procyanidin B8: (+)-catechin and (-)-epicatechin.
-
Dimerization: The condensation of (+)-catechin and (-)-epicatechin to form the final Procyanidin B8 structure.
Upstream Flavonoid Pathway
The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions into naringenin (B18129) chalcone (B49325).[7] Chalcone isomerase (CHI) then catalyzes the cyclization of naringenin chalcone to form the flavanone, naringenin.[7] Subsequent hydroxylation and reduction steps lead to the formation of dihydroflavonols. For procyanidins, which possess a 3',4'-dihydroxy pattern on their B-ring, the key intermediate is dihydroquercetin.[1][8] The key enzymes in this upstream pathway include:
-
Phenylalanine ammonia-lyase (PAL)
-
Cinnamic acid 4-hydroxylase (C4H)
-
4-coumarate:CoA ligase (4CL)
-
Chalcone synthase (CHS)
-
Chalcone isomerase (CHI)
-
Flavanone 3-hydroxylase (F3H)
-
Flavonoid 3'-hydroxylase (F3'H)
These enzymes work sequentially to build the foundational flavan-3-ol skeleton. The presence and activity of F3'H are critical for determining the B-ring hydroxylation pattern necessary for procyanidins.[1][7]
Synthesis of (+)-Catechin and (-)-Epicatechin Monomers
Dihydroquercetin is a critical branch point. It is first reduced by dihydroflavonol 4-reductase (DFR) to form leucocyanidin (B1674801) (a flavan-3,4-diol).[3][9] From leucocyanidin, two distinct branches lead to the synthesis of the two constituent monomers of Procyanidin B8.[2][10]
-
Synthesis of (+)-Catechin (2,3-trans): Leucoanthocyanidin reductase (LAR) directly catalyzes the reduction of leucocyanidin to the 2,3-trans-flavan-3-ol, (+)-catechin.[2][3][10] This is a single-step conversion.
-
Synthesis of (-)-Epicatechin (2,3-cis): This synthesis involves a two-step process.
-
First, anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), oxidizes leucocyanidin to form the unstable colored compound, cyanidin (B77932) (an anthocyanidin).[2][9]
-
Next, anthocyanidin reductase (ANR) reduces cyanidin to the 2,3-cis-flavan-3-ol, (-)-epicatechin.[2][3][10]
-
Dimerization to Procyanidin B8
The final step is the polymerization of the flavan-3-ol monomers. The precise mechanism for this step in vivo is still under investigation, with evidence suggesting it could be a non-enzymatic process.[1][9][11] The prevailing chemical model posits that a carbocation or quinone methide, acting as an electrophilic "extension unit," is formed from one of the precursor molecules.[1][8][9] This reactive intermediate then attacks a nucleophilic flavan-3-ol "starter unit."[9]
In the formation of Procyanidin B8, a (+)-catechin unit and an (-)-epicatechin unit condense with a C4→C6 linkage.[1][6] This linkage type distinguishes it from the more common C4→C8 linked dimers, such as Procyanidins B1 through B4.[1][12]
Quantitative Data
| Procyanidin | Upper Unit (Extension) | Lower Unit (Starter) | Interflavan Linkage |
| B1 | (-)-Epicatechin | (+)-Catechin | 4β→8 |
| B2 | (-)-Epicatechin | (-)-Epicatechin | 4β→8 |
| B3 | (+)-Catechin | (+)-Catechin | 4α→8 |
| B4 | (+)-Catechin | (-)-Epicatechin | 4α→8 |
| B5 | (-)-Epicatechin | (-)-Epicatechin | 4β→6 |
| B6 | (+)-Catechin | (+)-Catechin | 4α→6 |
| B7 | (-)-Epicatechin | (+)-Catechin | 4β→6 |
| B8 | (+)-Catechin | (-)-Epicatechin | 4α→6 |
Experimental Protocols
The elucidation of the procyanidin biosynthesis pathway relies on a combination of genetic, biochemical, and analytical chemistry techniques.
Enzyme Assays for LAR and ANR
-
Objective: To determine the activity and substrate specificity of Leucoanthocyanidin Reductase (LAR) and Anthocyanidin Reductase (ANR).
-
Methodology:
-
Protein Expression: The genes encoding LAR and ANR are cloned from the plant of interest and expressed in a heterologous system like E. coli or yeast to produce recombinant proteins.
-
Substrate Preparation: Leucocyanidin (for LAR) and cyanidin (for ANR) are used as substrates. These may be chemically synthesized or enzymatically generated in situ.
-
Reaction Mixture: The purified recombinant enzyme is incubated in a buffered solution with the appropriate substrate and a required cofactor (typically NADPH or NADH).
-
Reaction Termination: The reaction is stopped after a defined time, often by the addition of an organic solvent like ethyl acetate.
-
Product Analysis: The reaction products, (+)-catechin for LAR and (-)-epicatechin for ANR, are extracted and analyzed quantitatively using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[3][10]
-
Structural Elucidation of Procyanidins
-
Objective: To determine the constituent monomers and the type of linkage (e.g., C4→C6 vs. C4→C8) in purified procyanidin oligomers.
-
Methodology (Thiolysis / Phloroglucinolysis):
-
Sample Preparation: A purified sample of the procyanidin polymer (e.g., from grape seed extract) is dissolved in a suitable solvent.
-
Depolymerization: The sample is subjected to acid-catalyzed cleavage in the presence of a strong nucleophile such as benzyl (B1604629) mercaptan (thiolysis) or phloroglucinol (B13840) (phloroglucinolysis).[13][14] This reaction cleaves the interflavan bonds.
-
Derivatization: The "starter" unit is released as a free flavan-3-ol monomer, while the "extension" units are released as thioether or phloroglucinol adducts.
-
Analysis: The resulting mixture of monomers and adducts is analyzed by HPLC-MS. By identifying and quantifying the products, the composition of the original polymer, the average degree of polymerization, and the nature of the linkages can be determined.[13][14]
-
Gene Expression Analysis
-
Objective: To correlate the expression levels of biosynthetic genes with the accumulation of procyanidins in different plant tissues or under different conditions.
-
Methodology (Quantitative PCR - qPCR):
-
RNA Extraction: Total RNA is extracted from plant tissues of interest (e.g., young leaves, developing seeds).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The cDNA is used as a template in a PCR reaction with primers specific to the target genes (e.g., LAR, ANR, DFR). A fluorescent dye (like SYBR Green) is included, which intercalates with double-stranded DNA, allowing real-time monitoring of the amplification process.
-
Data Analysis: The expression level of the target gene is quantified relative to one or more stably expressed reference (housekeeping) genes. This allows for the comparison of gene activity across different samples.[15]
-
Signaling Pathway and Workflow Visualization
The following diagrams illustrate the core biosynthetic pathway leading to Procyanidin B8.
Caption: Biosynthesis of (+)-Catechin and (-)-Epicatechin monomers from Dihydroquercetin.
Caption: Condensation of monomer units to form Procyanidin B8.
References
- 1. Biosynthesis and Genetic Regulation of Proanthocyanidins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Proanthocyanidin Synthesis and Expression of Genes Encoding Leucoanthocyanidin Reductase and Anthocyanidin Reductase in Developing Grape Berries and Grapevine Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Procyanidin B8 | C30H26O12 | CID 474541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Procyanidin B8 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Proanthocyanidin Biosynthesis—a Matter of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Procyanidin - Wikipedia [en.wikipedia.org]
- 14. Proanthocyanidin - Wikipedia [en.wikipedia.org]
- 15. The proposed biosynthesis of procyanidins by the comparative chemical analysis of five Camellia species using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
